9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-
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Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-: is an organoborane compound known for its unique structure and reactivity. This compound is used extensively in organic chemistry, particularly as a hydroboration reagent. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. This reaction yields the desired compound, which can be isolated as a solid or in solution form . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 9-Borabicyclo[33The production process likely involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Hydroboration: Typically carried out in THF or other ethereal solvents, often at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
Chemistry:
Hydroboration Reagent: Widely used in organic synthesis for the hydroboration of alkenes and alkynes.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions.
Biology and Medicine:
Drug Synthesis:
Industry:
Material Science: Used in the synthesis of boron-containing compounds for advanced materials.
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- involves its role as a Lewis acid catalyst in organic reactions. It facilitates the addition of boron across double bonds in alkenes, leading to the formation of organoboranes. The compound’s unique structure allows it to act as a reducing agent through a boron-mediated mechanism.
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with similar applications but different reactivity and stability.
Uniqueness:
Properties
CAS No. |
113055-83-7 |
---|---|
Molecular Formula |
C11H21BS |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
9-propan-2-ylsulfanyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21BS/c1-9(2)13-12-10-5-3-6-11(12)8-4-7-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
FHIKLALVKYPBDK-UHFFFAOYSA-N |
SMILES |
B1(C2CCCC1CCC2)SC(C)C |
Canonical SMILES |
B1(C2CCCC1CCC2)SC(C)C |
Synonyms |
9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- |
Origin of Product |
United States |
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